ethyl 6-bromo-4-fluoro-1H-indole-2-carboxylate
Overview
Description
Ethyl 6-bromo-4-fluoro-1H-indole-2-carboxylate (EBFIC) is an organic compound with a wide range of applications in the field of scientific research. It is a bromo-fluoro-indole-carboxylate derivative, which is a type of heterocyclic compound. EBFIC is a useful compound in organic synthesis due to its unique properties, such as its ability to undergo various reactions and its stability under various conditions. It is also a versatile compound as it can be used in many different ways, such as for the synthesis of other compounds, for the study of biological systems, and for the study of chemical reactions.
Scientific Research Applications
Synthesis and Antiviral Activities
Antiviral Properties : Ethyl 6-bromo-4-fluoro-1H-indole-2-carboxylate derivatives have been synthesized and shown to exhibit antiviral activities. Specifically, some compounds in this category have demonstrated comparable antiviral activity to admantadine against influenza A3 virus and respiratory syncytial virus (RSV) in vitro (Gong Ping, 2006).
Anti-Hepatitis B Virus Activity : A series of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates were synthesized and evaluated for their anti-hepatitis B virus (HBV) activities. Some compounds demonstrated significant anti-HBV activities, with higher potency than lamivudine, a standard antiviral medication (H. Chai et al., 2006).
Structural Analysis and Synthesis Techniques
Crystal Structure Analysis : The crystal structure and vibrational spectral studies of a derivative of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate were analyzed, providing insights into the molecular structure and synthesis techniques (Da-Yun Luo et al., 2019).
Synthesis Technology Research : Research on the synthesis technology of ethyl 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester revealed optimal synthesis process parameters, contributing to more efficient production methods (Huang Bi-rong, 2013).
Antimicrobial and Anti-Inflammatory Activities
Antimicrobial and Anti-Inflammatory Properties : Studies on heterocycles derived from ethyl 6-bromo-indole-2-carboxylates have shown promising antimicrobial, anti-inflammatory, and antiproliferative activities, contributing to potential therapeutic applications (B. Narayana et al., 2009).
Isolation of Marine Natural Products : Research on marine sponges led to the isolation of brominated tryptophan derivatives including 6-bromo-1H-indole-3-carboxylic acid ethyl ester. These compounds exhibited inhibitory effects against Staphylococcus epidermidis (Nathaniel L. Segraves & P. Crews, 2005).
Mechanism of Action
Target of Action
Ethyl 6-bromo-4-fluoro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . These changes can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Result of Action
Indole derivatives have been reported to have diverse biological activities . For example, some indole derivatives have shown antiviral activity, with inhibitory effects against influenza A .
properties
IUPAC Name |
ethyl 6-bromo-4-fluoro-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNO2/c1-2-16-11(15)10-5-7-8(13)3-6(12)4-9(7)14-10/h3-5,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMMDFDMQCDTAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-bromo-4-fluoro-1H-indole-2-carboxylate | |
CAS RN |
396075-55-1 | |
Record name | ethyl 6-bromo-4-fluoro-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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